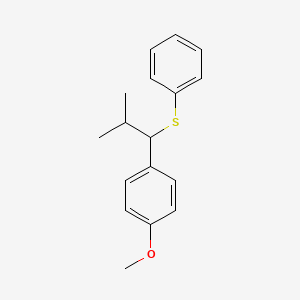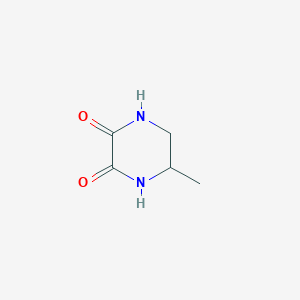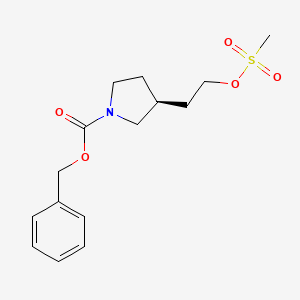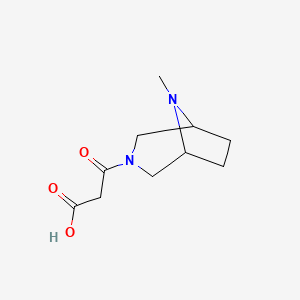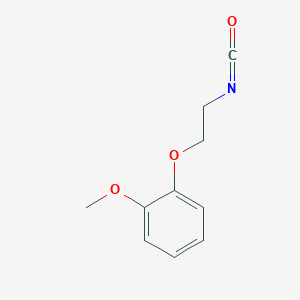![molecular formula C21H21ClN4O3 B13950269 (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that combines a chloro-phenyl group, a methoxy-pyridinyl group, and a pyrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the individual components. The chloro-phenyl group, methoxy-pyridinyl group, and pyrazinyl group are synthesized separately and then combined through a series of reactions.
-
Step 1: Synthesis of 4-Chloro-phenyl Group
- Starting material: Chlorobenzene
- Reaction: Chlorination
- Conditions: Presence of a catalyst such as iron(III) chloride
-
Step 2: Synthesis of 3-Methoxy-pyridin-2-yl Group
- Starting material: Pyridine
- Reaction: Methoxylation
- Conditions: Methanol and a base such as sodium methoxide
-
Step 3: Synthesis of Pyrazin-2-yl Group
- Starting material: Pyrazine
- Reaction: Various methods including nitration and reduction
-
Step 4: Coupling Reactions
- The individual components are then coupled using reagents such as carbodiimides to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the compound
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Reduced derivatives of the compound
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Solvent such as dichloromethane
- Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents in dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and stability under various conditions
-
Biology
- Investigated for its potential as a biochemical probe
- Used in studies of enzyme interactions and inhibition
-
Medicine
- Explored for its potential therapeutic effects
- Studied for its interactions with biological targets such as proteins and nucleic acids
-
Industry
- Used in the development of new materials and coatings
- Investigated for its potential as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Eigenschaften
Molekularformel |
C21H21ClN4O3 |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
tert-butyl N-(4-chlorophenyl)-N-[6-(3-methoxypyridin-2-yl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C21H21ClN4O3/c1-21(2,3)29-20(27)26(15-9-7-14(22)8-10-15)18-13-23-12-16(25-18)19-17(28-4)6-5-11-24-19/h5-13H,1-4H3 |
InChI-Schlüssel |
QHMBEAGUEGPETQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CN=C2)C3=C(C=CC=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
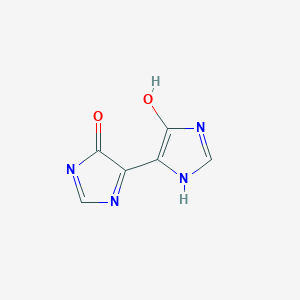
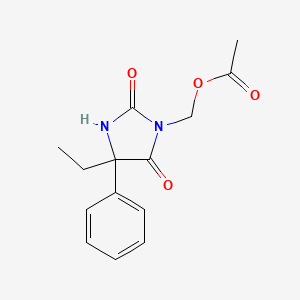
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
